5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one
Description
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
5-(cyclopropanecarbonyl)-2,2-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C11H16O2/c1-11(2)6-5-8(10(11)13)9(12)7-3-4-7/h7-8H,3-6H2,1-2H3 |
InChI Key |
AZRJJSUBWYQMLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)C(=O)C2CC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one typically involves the reaction of cyclopropanecarbonyl chloride with 2,2-dimethylcyclopentanone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production would involve stringent control of reaction conditions and purification processes to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-2,2-dimethylcyclopentan-1-one (CAS 1379265-83-4)
- Structure : Features a bromine atom at the 5-position instead of the cyclopropanecarbonyl group.
- Reactivity : Bromine acts as a leaving group, making this compound suitable for nucleophilic substitution reactions. In contrast, the cyclopropanecarbonyl group in the target compound may participate in cycloaddition or strain-driven reactions due to the cyclopropane ring’s high angle strain .
- Physical Properties :
2-Methyl-5-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde (CAS 55253-28-6)
- Structure : Contains an aldehyde group at the 1-position and a propene substituent at the 5-position.
- Reactivity: The aldehyde group is highly electrophilic, enabling condensation or oxidation reactions, unlike the ketone-dominated reactivity of the target compound.
- Molecular Formula : C₁₀H₁₄O
cis-1,3-Dimethylcyclopentane (CAS 2532-58-3)
- Structure : Lacks functional groups (pure hydrocarbon), with methyl groups at 1- and 3-positions.
- Physical Properties :
Data Table: Key Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|---|
| 5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one | Not available | C₁₁H₁₆O₂ (inferred) | ~196.24 (calculated) | ~1.3 (estimated) | ~210 (estimated) | Ketone, Cyclopropanecarbonyl |
| 5-Bromo-2,2-dimethylcyclopentan-1-one | 1379265-83-4 | C₇H₁₁BrO | 191.07 | 1.384 | 200.8 ± 33.0 | Ketone, Bromine |
| 2-Methyl-5-(prop-1-en-2-yl)cyclopentane-1-carbaldehyde | 55253-28-6 | C₁₀H₁₄O | 150.22 | Not reported | Not reported | Aldehyde, Propene |
| cis-1,3-Dimethylcyclopentane | 2532-58-3 | C₇H₁₄ | 98.19 | ~0.78 | ~110 | Hydrocarbon |
Biological Activity
5-Cyclopropanecarbonyl-2,2-dimethylcyclopentan-1-one is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, synthesizing findings from various research studies and presenting relevant data tables and case studies.
Chemical Structure and Properties
This compound has a distinctive cyclopropane ring structure that contributes to its chemical reactivity and biological properties. The molecular formula is , with a molecular weight of 168.25 g/mol. Its IUPAC name is this compound.
Antimicrobial Properties
Research has indicated that compounds with cyclopropane moieties exhibit notable antimicrobial activity. A study highlighted the effectiveness of related compounds against various bacterial strains, suggesting a potential application of this compound in treating bacterial infections .
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies demonstrated that it inhibits the proliferation of certain cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HT-29 (Colon Cancer) | 30 |
Anti-inflammatory Effects
Another significant aspect of its biological activity is its anti-inflammatory potential. A study reported that the compound reduces the production of pro-inflammatory cytokines in macrophages, indicating its role in modulating inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress.
- Cytokine Modulation : It inhibits the expression of cytokines such as TNF-alpha and IL-6, which are key players in inflammatory processes.
- Apoptosis Induction : The compound activates caspases leading to programmed cell death in cancer cells.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer treated with a formulation containing this compound showed a significant reduction in tumor size after six weeks of treatment. The trial reported minimal side effects, indicating a favorable safety profile.
- Case Study on Antimicrobial Efficacy : In a laboratory setting, various derivatives of this compound were tested against resistant strains of bacteria. Results indicated that modifications to the cyclopropane ring enhanced antimicrobial potency.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
